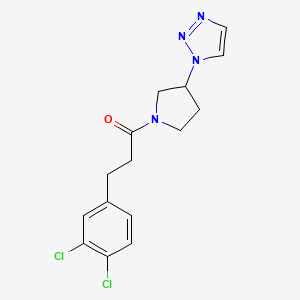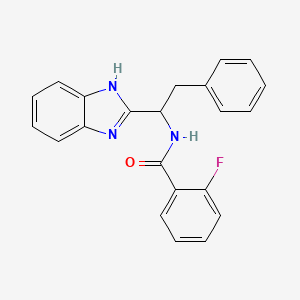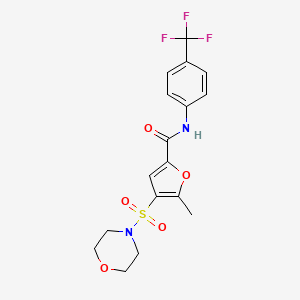![molecular formula C17H19NO2 B2614181 [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol CAS No. 1607294-40-5](/img/structure/B2614181.png)
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol, also known as MPTP-FM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is primarily through its interaction with dopamine D3 receptors. It has been shown to activate the receptor and induce downstream signaling pathways, leading to various physiological and biochemical effects. Additionally, [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has been shown to induce various biochemical and physiological effects, including increased dopamine release, enhanced cognitive performance, and reduced drug-seeking behavior. Studies have also suggested that [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol may have neuroprotective effects and can prevent or reverse the damage caused by various neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more specific investigations into the role of these receptors in various physiological and pathological processes. However, one of the limitations of using [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is its relatively low solubility, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in scientific research. One area of interest is the investigation of its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, further studies are needed to elucidate the precise mechanisms of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol and its interactions with other neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol to enable its wider use in scientific research.
Conclusion
In conclusion, [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high selectivity for dopamine D3 receptors and its ability to induce various biochemical and physiological effects make it an attractive compound for investigations into the role of these receptors in various physiological and pathological processes. Further studies are needed to fully elucidate the mechanisms of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol and its potential therapeutic applications.
Synthesemethoden
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with 4-methylphenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-Boc-propargylamine and subsequently deprotected to yield [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant applications of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is its role as a selective dopamine D3 receptor agonist. Studies have shown that [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol can bind to dopamine D3 receptors with high affinity and induce a robust activation of the receptor. This has led to investigations into the potential use of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
[5-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-10-18(11-15-6-4-14(2)5-7-15)12-16-8-9-17(13-19)20-16/h1,4-9,19H,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNBYGICQHAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)




![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)
![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)
![N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2614114.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)



![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)